molecular formula C18H15N3O3S2 B6531184 N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide CAS No. 1021212-92-9

N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No.: B6531184
CAS No.: 1021212-92-9
M. Wt: 385.5 g/mol
InChI Key: SHNJVMIUSSSFBA-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide is a complex organic compound featuring a thiazole ring, an indole moiety, and a benzenesulfonamide group

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . This suggests that it may interact with a variety of targets in the body.

Mode of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of indole derivatives , it is possible that this compound has a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help streamline the process and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted thiazoles or indoles.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

  • Biology: The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

  • Materials Science: Its unique structure may be useful in the design of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • Indole-3-carboxamide: Similar in structure but lacks the thiazole and benzenesulfonamide groups.

  • Thiazole derivatives: Similar in the presence of the thiazole ring but differ in the attached functional groups.

Uniqueness: N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide stands out due to its combination of indole, thiazole, and benzenesulfonamide moieties, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-17(21-11-10-13-6-4-5-9-16(13)21)15-12-25-18(19-15)20-26(23,24)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNJVMIUSSSFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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